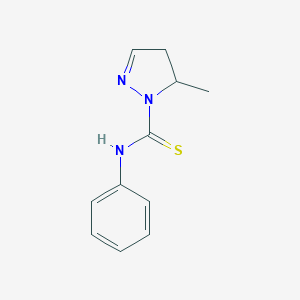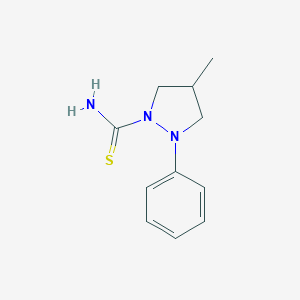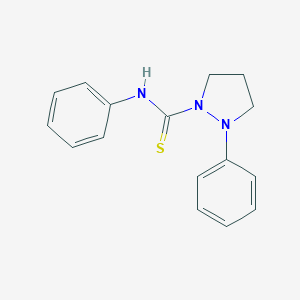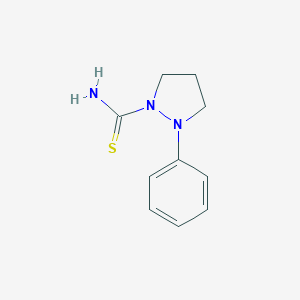![molecular formula C19H19N3O2S2 B258288 N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as a benzothiazole derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide is not fully understood. However, it has been reported to inhibit various enzymes and proteins, including tyrosine kinases, cyclooxygenase-2, and acetylcholinesterase. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects:
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Additionally, this compound has been reported to have antimicrobial and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide in lab experiments include its potential applications in various fields, its ability to inhibit enzymes and proteins, and its reported antimicrobial and anti-inflammatory activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for the study of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide. Some potential areas of research include its use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes, as well as its potential applications in the development of new anticancer and antimicrobial drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been reported in various scientific studies. One of the most common methods involves the reaction of 2-aminothiophenol and 3-methylbenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with 2-bromoacetyl bromide and triethylamine, followed by the addition of propanoic acid to obtain the final product.
Aplicaciones Científicas De Investigación
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Nombre del producto |
N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide |
|---|---|
Fórmula molecular |
C19H19N3O2S2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-3-17(23)20-14-7-8-15-16(10-14)26-19(22-15)25-11-18(24)21-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,24) |
Clave InChI |
QAGGWPNWNVLSTQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
SMILES canónico |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)

![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

